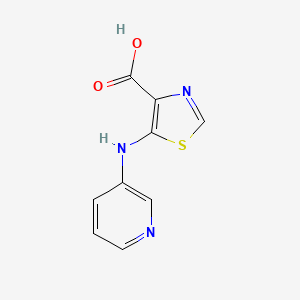5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid
CAS No.: 899896-01-6
Cat. No.: VC2942351
Molecular Formula: C9H7N3O2S
Molecular Weight: 221.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899896-01-6 |
|---|---|
| Molecular Formula | C9H7N3O2S |
| Molecular Weight | 221.24 g/mol |
| IUPAC Name | 5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N3O2S/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6/h1-5,12H,(H,13,14) |
| Standard InChI Key | AFDCHQIMPVZSJN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid features a thiazole ring linked to a pyridine ring through an amino group. The carboxylic acid group is attached to the 4-position of the thiazole ring. This arrangement creates a molecule with multiple sites for hydrogen bonding and potential interactions with biological targets.
The compound's structure allows for various intermolecular interactions, including hydrogen bond donation from the amino and carboxylic acid groups, hydrogen bond acceptance by the nitrogen atoms in both rings and the carboxyl oxygens, π-π stacking interactions through the aromatic rings, and metal coordination through the nitrogen atoms. These characteristics make it a potentially versatile ligand for both biological receptors and metal complexation.
Physical and Chemical Properties
The compound contains multiple functional groups that can participate in various chemical reactions. The carboxylic acid group can undergo esterification reactions, amide formation, reduction to alcohols, and salt formation with bases. The amino group connecting the rings can potentially undergo acylation reactions, alkylation under appropriate conditions, and involvement in hydrogen bonding. The heterocyclic rings provide sites for electrophilic substitution reactions, coordination with metals, and π-stacking interactions with other aromatic systems.
Synthesis and Preparation Methods
Industrial Production Methods
For industrial-scale production, similar synthetic routes may be employed but with adaptations for larger scale operations. According to information on the related ester compound, industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are typically employed to obtain the compound in high purity.
Quality control measures would be essential to ensure consistency in the final product, especially if the compound is intended for pharmaceutical applications where purity standards are stringent.
Biological Activities and Applications
Structure-Activity Relationships
Based on the broader context of thiazole chemistry, several structure-activity relationship (SAR) observations can be inferred:
-
Electron-withdrawing groups such as chlorine (Cl), bromine (Br), and fluorine (F) on phenyl rings connected to thiazole structures often result in higher seizure protection in anticonvulsant studies .
-
The position of substituents plays a crucial role in determining activity. For instance, 4-chlorophenyl substitution showed the highest activity in certain thiazole derivatives tested for anticonvulsant properties .
-
In anticancer studies, the presence of specific functional groups like methoxy on different positions of phenyl rings attached to thiazole structures can significantly influence cytotoxic activity .
These SAR observations from related thiazole compounds suggest that careful modification of the 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid structure could potentially lead to derivatives with enhanced biological activities targeted toward specific therapeutic applications.
Applications in Drug Discovery
The compound 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid can serve as a valuable building block in medicinal chemistry and drug discovery efforts. The presence of the carboxylic acid group allows for further modification, making this compound versatile for creating derivatives with potentially enhanced biological activities or improved drug-like properties.
In the broader context of thiazole chemistry, compounds containing this heterocycle have contributed significantly to the development of pharmaceuticals. The thiazole ring appears in many approved drugs and clinical candidates across various therapeutic areas, further highlighting the importance of thiazole-containing structures like our target compound.
Derivatives and Related Compounds
Ester Derivatives
One notable derivative is 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester (CAS No. 1286721-00-3), which features an ethyl group esterifying the carboxylic acid function. This modification alters the compound's physicochemical properties, potentially affecting its biological activity and pharmacokinetic profile.
The ester derivative is described as a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. Esterification typically enhances lipophilicity, which can improve membrane permeability and may facilitate the compound's entry into cells or across biological barriers like the blood-brain barrier.
Salt Forms
The potassium salt form, Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate (CAS No. 1820608-70-5), represents another important derivative . This salt has a molecular weight of 259.33 g/mol, reflecting the replacement of the carboxylic acid proton with a potassium ion .
Salt formation is a common strategy in pharmaceutical development to improve aqueous solubility, dissolution rate, bioavailability, chemical stability, and handling properties. The potassium salt of our target compound would be expected to have enhanced water solubility compared to the free acid form, which could be advantageous for certain pharmaceutical formulations or biological testing scenarios.
Characterization Techniques
Analytical Methods
Characterization of 5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid typically involves various analytical techniques including spectroscopic methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible Spectroscopy, and Mass Spectrometry.
For related thiazole compounds, NMR spectroscopy has been used to confirm structures. For example, in the characterization of 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, 1H NMR (400 MHz, DMSO-d6) data was reported, showing characteristic signals for the aromatic protons and other functional groups .
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are also commonly employed for purity assessment and isolation of these types of compounds. Additionally, X-ray crystallography can provide definitive structural information if suitable crystals can be grown.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume